molecular formula C16H10ClN5O3 B2944328 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 941882-93-5

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No. B2944328
CAS RN: 941882-93-5
M. Wt: 355.74
InChI Key: RGWCAYVLPNGOFF-UHFFFAOYSA-N
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Description

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This class of compounds is well-known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also shown potential antimicrobial properties .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.

Scientific Research Applications

Antiviral Applications

Research has demonstrated the synthesis of novel derivatives from furanone compounds, which have shown promising antiviral activity, particularly against avian influenza virus (H5N1). These derivatives, including some based on pyrazole, pyridazinone, and thioxopyrimidine, have been evaluated for their effectiveness in inhibiting H5N1 virus replication in vitro, highlighting their potential as antiviral agents (Flefel et al., 2012).

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives have shown potential as both anticancer and anti-inflammatory agents, indicating their significance in the development of new therapeutic compounds (Rahmouni et al., 2016).

Antimicrobial Applications

Research into novel pyrazole derivatives has shown that they possess significant antimicrobial activity. Studies have identified specific compounds within this class that exhibit higher antimicrobial effects than some reference drugs, suggesting their utility in addressing bacterial and fungal infections (Hafez et al., 2016).

Synthesis and Biological Evaluation

Further studies have focused on the synthesis of various heterocyclic compounds, including those incorporating the furan nucleus, to explore their biological activities. These compounds have been synthesized using sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate as a precursor, leading to the creation of derivatives with potential as purine analogues. The structural and biological evaluation of these compounds contributes to our understanding of their therapeutic potential (Mostafa & Nada, 2015).

Mechanism of Action

Target of Action

The compound, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Future Directions

The future directions for this compound could involve further investigations into its potential as a dual active pyrazolo[3,4-d]pyrimidine kinase inhibitor in the prevention and treatment of bacterial infections in cancer patients . Further studies could also explore its potential antimicrobial properties .

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O3/c17-10-3-1-4-11(7-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-5-2-6-25-13/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWCAYVLPNGOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

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